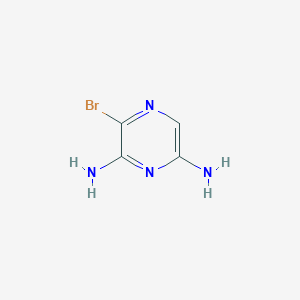
2-Methyl-6-trifluoromethoxyquinoline
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Methyl-6-trifluoromethoxyquinoline” is C11H8F3NO. Its molecular weight is 227.18 g/mol.
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . Its molecular weight is 227.18 g/mol. Unfortunately, detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
2-Methyl-6-trifluoromethoxyquinoline has been studied for its potential applications in drug development and drug delivery. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and it has been suggested that it may be useful in the treatment of Alzheimer's disease. Additionally, this compound has been studied for its potential use in the delivery of drugs to specific areas of the body. It has been found to be an effective delivery vehicle for a variety of drugs, and it has been suggested that it may be useful in the treatment of cancer.
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-6-trifluoromethoxyquinoline is currently unknown due to the lack of specific studies on this compound
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is an inhibitor of CYP1A2 and CYP2C19, enzymes involved in drug metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Advantages and Limitations for Lab Experiments
2-Methyl-6-trifluoromethoxyquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be an effective inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on the brain. Additionally, this compound has been found to act as an agonist of a variety of receptors, which makes it useful for studying the effects of neurotransmitters on the body. However, this compound has some limitations for lab experiments. It is relatively expensive, and it has a relatively short shelf-life, which makes it difficult to store for long periods of time. Additionally, this compound has been found to be toxic in high doses, which makes it difficult to use in experiments involving animals.
Future Directions
There are several potential future directions for 2-Methyl-6-trifluoromethoxyquinoline. It has been suggested that it may be useful in the treatment of Alzheimer's disease, and further research is needed to determine its efficacy in this area. Additionally, this compound has been studied for its potential use in drug delivery, and further research is needed to determine its effectiveness in this area. Finally, this compound has been found to act as an agonist of several different receptors, and further research is needed to determine its potential therapeutic uses in this area.
Safety and Hazards
properties
IUPAC Name |
2-methyl-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPPATZVAKAYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)




